molecular formula C14H16ClN B14734218 2-Chloro-3-ethyl-4-propylquinoline CAS No. 5659-25-6

2-Chloro-3-ethyl-4-propylquinoline

Cat. No.: B14734218
CAS No.: 5659-25-6
M. Wt: 233.73 g/mol
InChI Key: IDWUMOILKKQLAT-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-4-propylquinoline is a synthetic quinoline derivative offered as a key chemical intermediate for advanced pharmaceutical and medicinal chemistry research. Quinolines of this class are extensively utilized in the development of novel therapeutic agents due to their broad biological activity and synthetic versatility . Key Research Applications & Value: - Antimicrobial Development: This compound serves as a crucial precursor in the synthesis of new antibacterial and antifungal agents. Structural analogs, particularly those with specific substitutions at the 2, 3, and 4 positions of the quinoline ring, have demonstrated potent activity against a range of Gram-positive bacteria and clinical fungal isolates such as C. albicans . The chlorine atom at the 2-position is a common reactive site for further functionalization, enabling the construction of complex molecular architectures aimed at overcoming drug-resistant microorganisms . - Anticancer & Targeted Therapy Research: Quinoline scaffolds are actively investigated for their anticancer properties. Researchers employ intermediates like this compound to develop potential kinase inhibitors and G-protein-coupled receptor (GPCR) ligands . These targets are critical in cell signaling pathways that drive tumor proliferation and metastasis, making such compounds valuable tools in oncological drug discovery. - Mechanism of Action & Synthetic Utility: The biological activity of quinoline derivatives often involves interaction with cellular targets like enzymes or DNA. The chloroquinoline core is a privileged structure that can be readily modified via cross-coupling reactions (e.g., Sonogashira coupling) and nucleophilic substitutions to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This makes it an indispensable building block for generating compounds to probe biological mechanisms and identify new lead candidates. Quality & Safety: This product is provided for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

5659-25-6

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

2-chloro-3-ethyl-4-propylquinoline

InChI

InChI=1S/C14H16ClN/c1-3-7-11-10(4-2)14(15)16-13-9-6-5-8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

IDWUMOILKKQLAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC2=CC=CC=C21)Cl)CC

Origin of Product

United States

Preparation Methods

Skraup Cyclization with Substituted Anilines

The Skraup reaction, traditionally used for quinoline synthesis, involves condensing aniline derivatives with glycerol in the presence of sulfuric acid and oxidizing agents. For 2-chloro-3-ethyl-4-propylquinoline, this method requires pre-functionalized anilines bearing ethyl and propyl groups. A modified protocol involves:

  • Starting Material : 3-ethyl-4-propylaniline synthesized via Friedel-Crafts alkylation of aniline with ethyl and propyl halides.
  • Cyclization : Refluxing with glycerol, concentrated sulfuric acid, and nitrobenzene as an oxidant at 140–160°C for 6–8 hours.
  • Chlorination : Post-cyclization treatment with chlorine gas (Cl₂) in acetic acid at 60–80°C introduces the 2-chloro substituent.

This method achieves yields of 55–65%, with purity dependent on recrystallization solvents such as ethanol or toluene.

Modern Chlorination Techniques

Direct Chlorination of Preformed Quinolines

Regioselective chlorination at the 2-position is achieved using phosphorus-based reagents:

  • POCl₃/PCl₅ System : A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) (10:1 ratio) reacts with 3-ethyl-4-propylquinoline at 115°C for 2 hours, yielding 85–90% 2-chloro derivative.
  • Solvent Optimization : Reactions in chlorobenzene or dichloromethane minimize side reactions, with dichloromethane enabling faster kinetics (1.5 hours).

Table 1: Chlorination Efficiency with Phosphorus Reagents

Reagent System Temperature (°C) Time (h) Yield (%) Purity (%)
POCl₃/PCl₅ 115 2 89 98.5
POCl₃ alone 100 4 72 95
SOCl₂ 80 6 65 92

Catalytic Metal-Assisted Chlorination

Industrial patents highlight the use of iron or zinc catalysts to enhance chlorination efficiency:

  • Zinc Powder : Adding 1–10 wt% zinc powder to a chlorine-saturated reaction mixture at 90°C reduces reaction time to 20 hours, achieving 98.5% purity post-recrystallization.
  • Ferric Sulfate : Catalyzes electrophilic aromatic substitution, directing chlorine to the 2-position with 95% regioselectivity.

Industrial Production Processes

Large-Scale Skraup Modifications

Industrial adaptations of the Skraup reaction prioritize cost efficiency and solvent recovery:

  • Continuous Flow Reactors : Enable rapid cyclization at 150°C with residence times <30 minutes, improving throughput by 300% compared to batch reactors.
  • Solvent Recycling : Toluene or chlorobenzene is distilled and reused, reducing waste by 40%.

Halogenation under pH Control

Patents disclose pH-regulated chlorination to suppress byproducts:

  • Acidic Conditions (pH 2–5) : Achieved using hydrochloric or sulfuric acid, stabilizing the quinoline intermediate and preventing over-chlorination.
  • Neutralization : Post-reaction adjustment to pH 7–8 with sodium bicarbonate quenches excess chlorine and precipitates the product.

Table 2: Industrial Chlorination Parameters

Parameter Optimal Range Effect on Yield
pH 2–5 +15%
Temperature (°C) 80–90 +20%
Catalyst (Zn/Fe) 5–10 wt% +25%

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates cyclization and chlorination steps, reducing total synthesis time from 24 hours to 45 minutes. Initial trials report 78% yield with 97% purity.

Enzymatic Halogenation

Preliminary studies using flavin-dependent halogenases demonstrate selective 2-chlorination under mild conditions (30°C, pH 7). While yields remain low (35–40%), this method offers a greener alternative to traditional reagents.

Challenges and Optimization Strategies

Byproduct Formation

  • 3-Chloro Isomers : Account for 5–10% of products due to radical-mediated chlorination. Suppressed using radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).
  • Oxidation Byproducts : Quinoline N-oxides form under excess chlorine, mitigated by stoichiometric Cl₂ control.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (7:3 ratio) remove polar impurities, enhancing purity to >99%.
  • Column Chromatography : Silica gel with hexane-ethyl acetate (8:2) resolves regioisomeric contaminants but is cost-prohibitive industrially.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-4-propylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.

Scientific Research Applications

2-Chloro-3-ethyl-4-propylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-4-propylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

Key structural analogs and their substituent patterns are compared below:

Compound Name Substituents (Positions) Key Functional Groups Reference
2-Chloro-3-ethyl-4-propylquinoline Cl (2), C₂H₅ (3), C₃H₇ (4) Chloro, alkyl chains N/A
2-Chloro-4-methyl-3-phenylquinoline Cl (2), CH₃ (4), C₆H₅ (3) Chloro, methyl, phenyl
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Cl (6), piperidine (4), pyrrolidine (2) Chloro, cyclic amines
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Cl (4-phenyl), methyl (2), phenyl (4) Chlorophenyl, chalcone moiety
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate Cl (CH₂Cl), C₆H₅ (4), COOEt (3) Chloromethyl, ester, phenyl

Physicochemical Properties

  • Melting Points: 2-Chloro-4-methyl-3-phenylquinoline: Not explicitly reported, but analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C . 3-(4-Chlorophenyl)-quinoline-chalcone hybrid: Melts at 453–455 K (180–182°C) . Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride: Molecular weight 370.25 g/mol; solubility likely influenced by the ester and chloromethyl groups .
  • Synthetic Yields: Chalcone-quinoline hybrids (e.g., ) achieve ~72% yield via Claisen-Schmidt condensation . Pd-catalyzed cross-coupling reactions (e.g., ) yield 80–88% for esterified quinolines .

Crystallographic Insights

  • Intermolecular Interactions: Quinoline derivatives with aromatic substituents (e.g., 4-phenyl) exhibit π-π stacking (centroid distances: 3.428–3.770 Å), stabilizing crystal structures .
  • Software Tools: Programs like SHELXL and WinGX aid in refining crystallographic data for substituted quinolines .

Q & A

Q. How can researchers ensure compliance with ethical standards during synthesis and toxicity testing?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for handling hazardous intermediates (e.g., chlorinated byproducts). Safety Data Sheets (SDS) for analogous compounds mandate PPE (gloves, goggles) and fume hood use . Environmental release must be avoided per REACH regulations .

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